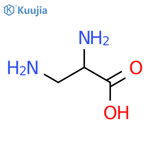

Alpha amino acids

Alpha amino acids are the building blocks of proteins, playing a crucial role in the biological world. These molecules consist of an amino group (-NH₂), a carboxyl group (-COOH), and an alpha carbon atom to which both the amino and carboxyl groups attach, along with a unique side chain (R group). In nature, there are 20 standard alpha amino acids that form proteins through peptide bond formation. Each amino acid has distinct properties due to its specific R group, influencing protein structure and function.

Alpha amino acids are essential for various biological processes including gene expression, enzyme catalysis, and cellular signaling. They can also be used in the formulation of nutritional supplements and dietary products, providing necessary building blocks for muscle growth and repair. In pharmaceutical applications, certain alpha amino acids can serve as precursors for drug synthesis or have direct therapeutic effects.

The versatility of these compounds makes them indispensable not only in biological research but also in industries such as food science, agriculture, and biotechnology.

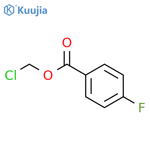

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

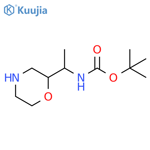

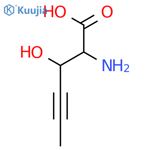

|

(2S,3R)-2-Amino-3-hydroxy-4-hexynoic acid | 51995-91-6 | C6H9NO3 |

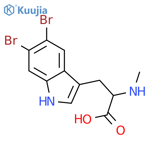

|

5,6-dibromoabrine | 488827-93-6 | C12H12Br2N2O2 |

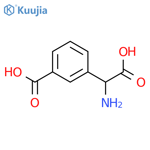

|

(R)-2-Amino-2-(3-carboxyphenyl)acetic acid | 13861-01-3 | C9H9NO4 |

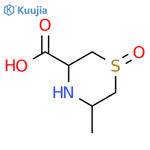

|

3-Thiomorpholinecarboxylic acid, 5-methyl-, 1-oxide | 15042-85-0 | C6H11NO3S |

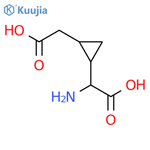

|

alpha-Amino-1,2-cyclopropanediacetic acid | 36380-69-5 | C7H11NO4 |

|

(2S,3S)-2-Amino-3-hydroxy-4-hexynoic acid | 51939-53-8 | C6H9NO3 |

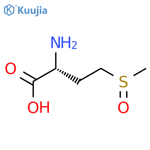

|

Methionine sulfoxide | 62697-73-8 | C5H11NO3S |

|

2,6-diamino-5-hydroxy-hexanoic acid | 52153-41-0 | C6H14N2O3 |

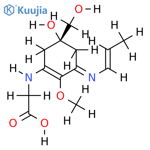

|

Palythen | 69281-10-3 | C13H20N2O5 |

|

2,3-Diaminopropanoic acid | 515-94-6 | C3H8N2O2 |

関連文献

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

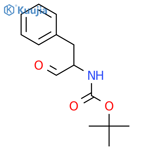

Boc-D-phenylalaninal Cas No: 77119-85-8

Boc-D-phenylalaninal Cas No: 77119-85-8 -

-